2-(2-Bromothiazol-5-yl)ethanamine
Overview
Description
2-(2-Bromothiazol-5-yl)ethanamine is an organic compound with the molecular formula C5H7BrN2S. It belongs to the class of thiazole derivatives, which are known for their diverse biological activities and applications in various fields. This compound is characterized by the presence of a bromine atom attached to the thiazole ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromothiazol-5-yl)ethanamine typically involves the bromination of thiazole derivatives followed by amination. One common method includes the following steps:
Bromination of Thiazole: Thiazole is reacted with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 2-position of the thiazole ring.
Amination: The brominated thiazole is then treated with ethylenediamine under reflux conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromothiazol-5-yl)ethanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the thiazole ring can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).
Major Products
Substitution: Formation of substituted thiazole derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Scientific Research Applications
2-(2-Bromothiazol-5-yl)ethanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Bromothiazol-5-yl)ethanamine involves its interaction with specific molecular targets and pathways. The bromine atom and thiazole ring play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are essential to fully understand its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorothiazol-5-yl)ethanamine
- 2-(2-Fluorothiazol-5-yl)ethanamine
- 2-(2-Iodothiazol-5-yl)ethanamine
Comparison
2-(2-Bromothiazol-5-yl)ethanamine is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties compared to its halogenated analogs. The bromine atom can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(2-bromo-1,3-thiazol-5-yl)ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2S/c6-5-8-3-4(9-5)1-2-7/h3H,1-2,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHIEYDOPOFFGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)Br)CCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70680954 | |
Record name | 2-(2-Bromo-1,3-thiazol-5-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70680954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
910401-29-5 | |
Record name | 2-(2-Bromo-1,3-thiazol-5-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70680954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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